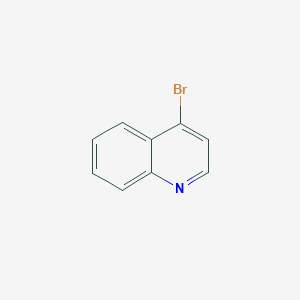

4-Bromoquinoline

Description

Properties

IUPAC Name |

4-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXIPCHEUMEUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471338 | |

| Record name | 4-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-04-3 | |

| Record name | 4-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromoquinoline: A Comprehensive Technical Guide for Researchers

CAS Number: 3964-04-3

This technical guide provides an in-depth overview of 4-Bromoquinoline, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document covers its core properties, synthesis protocols, and significant applications, with a focus on its role as a precursor in the development of novel therapeutics.

Core Properties and Specifications

This compound is an organic compound characterized by a quinoline (B57606) ring system substituted with a bromine atom at the fourth position.[1] It typically appears as a yellow to brown solid or crystalline powder and is known for its aromatic properties.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3964-04-3 | [1][2] |

| Molecular Formula | C₉H₆BrN | [1] |

| Molecular Weight | 208.05 g/mol | [2] |

| Appearance | Light brown to yellow solid | [1] |

| Melting Point | 29-34 °C | [2][3][4] |

| Boiling Point | 295.911 °C at 760 mmHg | [5] |

| Density | 1.565 g/cm³ | [5] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [1] |

| Storage Temperature | 2-8°C | [2][3][4] |

Structural and Safety Information

| Identifier | Value | Reference(s) |

| SMILES String | Brc1ccnc2ccccc12 | [2][3][4] |

| InChI Key | SUXIPCHEUMEUSV-UHFFFAOYSA-N | [2][3][4] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

| Storage Class | 11 (Combustible Solids) | [2][3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 4-hydroxyquinoline (B1666331). Below are detailed methodologies for its preparation.

Protocol 1: Synthesis from 4-Hydroxyquinoline using Phosphorus Tribromide

This method involves the conversion of the hydroxyl group of 4-hydroxyquinoline to a bromo group using phosphorus tribromide.

Materials:

-

4-Hydroxyquinoline (quinolin-4-ol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane/methanol (as eluent)

Procedure:

-

In a stirred solution of 4-hydroxyquinoline (4.00 g, 27.6 mmol) in dry DMF (30 mL), slowly add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.[6][7]

-

The reaction mixture will form a reddish suspension. Continue stirring under the nitrogen atmosphere for 30 minutes.[6][7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[6][7]

-

Once the reaction is complete, quench the reaction mixture in an ice bath and stir for an additional 30 minutes.[6][7]

-

Basify the mixture to a pH of approximately 10 using a saturated sodium bicarbonate solution.[6][7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[6]

-

Filter the solution and evaporate the solvent under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to yield this compound as a yellow solid.[6][7]

Protocol 2: Synthesis from 4-Hydroxyquinoline using Hydrobromic Acid

An alternative method utilizes hydrobromic acid for the bromination.

Materials:

-

4-Hydroxyquinoline

-

Toluene

-

Hydrobromic acid (HBr)

Procedure:

-

Add 25g of 4-hydroxyquinoline to 150ml of toluene.[8]

-

Slowly add 100ml of hydrobromic acid to the mixture.[8]

-

Reflux and stir the mixture for 15 hours.[8]

-

Further workup and purification steps (e.g., neutralization, extraction, and chromatography) are required to isolate the final product.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The bromo-substituent at the C4 position significantly influences the reactivity of the quinoline ring, making this compound a valuable intermediate in organic synthesis.[1] It is a key building block for a variety of pharmaceuticals and agrochemicals.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and assembling complex molecular architectures.

-

Suzuki Coupling: This reaction couples the this compound with an organoboron species, allowing for the introduction of various aryl or vinyl substituents at the C4 position.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne, which is a crucial transformation for synthesizing many complex natural products and drug candidates.[4]

Caption: Key cross-coupling reactions involving this compound.

Role as a Signaling Pathway Inhibitor

Quinoline derivatives are recognized as privileged structures in medicinal chemistry.[9] Notably, compounds derived from this scaffold have been identified as inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.[7] The BMP pathway is a critical component of the Transforming Growth Factor-β (TGF-β) signaling family, regulating essential cellular processes like growth, differentiation, and apoptosis. Aberrant BMP signaling is implicated in various diseases, making inhibitors of this pathway valuable as both research tools and potential therapeutic agents.[3] The quinoline moiety has been shown to be a key pharmacophore in certain potent BMP receptor kinase inhibitors.

Caption: Inhibition of the BMP pathway by quinoline-based compounds.

Anticancer and Antimicrobial Potential

Bromoquinolines serve as precursors for compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] Research has demonstrated that various bromoquinoline derivatives exhibit significant antiproliferative activity against several cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the inhibition of topoisomerase enzymes, which are critical for DNA replication. Further investigation into these derivatives continues to be a promising area of drug discovery.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an invaluable tool for constructing complex molecules. Its application as a scaffold for developing potent kinase inhibitors and other biologically active compounds underscores its significance in modern drug discovery and development. This guide serves as a foundational resource for professionals engaged in the exploration and application of this versatile heterocyclic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

4-Bromoquinoline molecular structure and weight

An In-depth Technical Guide to 4-Bromoquinoline: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a halogenated aromatic heterocycle that serves as a crucial building block in medicinal chemistry and organic synthesis. Its quinoline (B57606) core is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling and substitution reactions. This document provides a detailed overview of the molecular structure, physicochemical properties, and established experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with a bromine atom substituted at the C4 position. Its chemical formula is C₉H₆BrN.[1][2] The key properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrN | [1][3] |

| Molecular Weight | 208.05 g/mol | [2] |

| CAS Number | 3964-04-3 | |

| Appearance | Yellow to light brown solid | [4][5] |

| Melting Point | 29-34 °C | [6] |

| Boiling Point | 295.911 °C at 760 mmHg | [3][6] |

| Density | 1.565 g/cm³ | [3][6] |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[5] | |

| SMILES String | Brc1ccnc2ccccc12 | [2] |

| InChI Key | SUXIPCHEUMEUSV-UHFFFAOYSA-N | [2] |

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular structure of this compound (C₉H₆BrN).

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized from 4-hydroxyquinoline (B1666331) (also known as quinolin-4-ol). Several methods exist, with a common and effective approach involving the use of phosphorus tribromide (PBr₃).[7] An alternative synthesis uses hydrobromic acid.[8]

Protocol 2.1: Synthesis from 4-Hydroxyquinoline using PBr₃

This protocol details the synthesis of this compound from quinolin-4-ol using phosphorus tribromide in a non-protic solvent.[7]

Materials:

-

Quinolin-4-ol (4.00 g, 27.6 mmol)

-

Phosphorus tribromide (PBr₃) (7.61 g, 28.2 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (30 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a stirred solution of quinolin-4-ol in dry DMF, slowly add phosphorus tribromide dropwise over 10 minutes under a nitrogen atmosphere. The mixture will form a reddish suspension.[7]

-

Stir the suspension for 30 minutes under nitrogen. Monitor the reaction's completion using thin-layer chromatography (TLC).[7]

-

Once the starting material is consumed, quench the reaction by pouring it into ice and stir for an additional 30 minutes.[7]

-

Basify the mixture to a pH of approximately 10 using a saturated sodium bicarbonate solution.[4][7]

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).[4][7]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][7]

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (Expected yield: ~88%).[4][7]

The logical workflow for this synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of functionalized quinoline derivatives.[9] Its applications are prominent in the field of medicinal chemistry.

-

Pharmaceutical Intermediates: It is a key precursor for preparing compounds with potential therapeutic value, including antimalarial and anticancer agents.[8][10] The quinoline scaffold is central to many approved drugs, and this compound provides an accessible entry point for novel analogue synthesis.[11]

-

Signaling Pathway Inhibitors: The compound is used to prepare inhibitors of bone morphogenetic protein (BMP) signaling, a pathway crucial in cellular development and disease.[4]

-

Organic Synthesis: In synthetic chemistry, it serves as a building block for more complex molecules. For instance, it can be converted to 4-cyanoquinoline, which is another useful synthetic intermediate.[8]

-

Biological Probes: Derivatives of this compound are employed in biological research to investigate the mechanisms of action of quinoline-based compounds and explore their therapeutic potential.[5][10]

The following diagram illustrates a common synthetic application of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-溴喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 3964-04-3 [chemnet.com]

- 4. This compound | 3964-04-3 [chemicalbook.com]

- 5. CAS 3964-04-3: 4-Bromoquinolina | CymitQuimica [cymitquimica.com]

- 6. This compound, CAS No. 3964-04-3 - iChemical [ichemical.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromoquinoline from 4-hydroxyquinoline (B1666331), a critical transformation in the production of various pharmaceutical intermediates and biologically active compounds. This document details established synthetic protocols, presents quantitative data for comparative analysis, and outlines the underlying reaction mechanisms. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively implement and optimize this important chemical conversion.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its strategic importance lies in the reactivity of the bromine substituent at the 4-position of the quinoline (B57606) ring, which allows for facile nucleophilic substitution and cross-coupling reactions. This enables the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery. The precursor, 4-hydroxyquinoline, is a readily available starting material, making its conversion to this compound an economically viable and common synthetic step.

This guide will focus on the most prevalent and effective methods for this transformation, providing detailed experimental procedures and comparative data to aid in method selection and optimization.

Synthetic Methodologies

The conversion of 4-hydroxyquinoline to this compound is typically achieved through nucleophilic substitution of the hydroxyl group. Due to the tautomeric nature of 4-hydroxyquinoline, which exists in equilibrium with its keto form (quinolin-4(1H)-one), direct substitution is not feasible. Therefore, the hydroxyl group must first be activated. The two primary methods for this conversion involve the use of phosphorus-based reagents or strong hydrohalic acids.

Bromination using Phosphorus Tribromide (PBr₃)

A highly effective method for the synthesis of this compound involves the use of phosphorus tribromide (PBr₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF).[1] This method is known for its high yield and relatively mild reaction conditions.

Reaction Scheme:

The reaction proceeds by the in-situ formation of a Vilsmeier-like reagent from PBr₃ and DMF, which then activates the hydroxyl group of 4-hydroxyquinoline, facilitating its displacement by a bromide ion.

Bromination using Hydrobromic Acid (HBr)

Another common approach utilizes hydrobromic acid (HBr) as both the bromine source and the activating agent.[2] This method typically requires higher temperatures and longer reaction times compared to the PBr₃ method. The reaction is often carried out in a high-boiling solvent like toluene (B28343) under reflux conditions.[2]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols for the synthesis of this compound from 4-hydroxyquinoline, allowing for easy comparison of the two primary methods.

Table 1: Comparison of Synthetic Methods

| Parameter | Method 1: Phosphorus Tribromide | Method 2: Hydrobromic Acid |

| Brominating Agent | Phosphorus tribromide (PBr₃) | Hydrobromic acid (HBr) |

| Solvent | N,N-Dimethylformamide (DMF) | Toluene |

| Reaction Time | 30 minutes | 15 hours |

| Reaction Temperature | Not specified (stirred under N₂) | Reflux |

| Yield | 88% | Not explicitly stated, but 29g product from 25g starting material suggests a high yield. |

| Reference | [1] | [2] |

Table 2: Reagent Quantities and Product Yield (Method 1: PBr₃) [1]

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-Hydroxyquinoline | 145.16 | 4.00 | 27.6 | 1 |

| Phosphorus Tribromide | 270.69 | 7.61 | 28.2 | ~1.02 |

| N,N-Dimethylformamide | 73.09 | 30 mL | - | - |

| This compound (Product) | 208.05 | 5.04 | 24.2 | Yield: 88% |

Table 3: Reagent Quantities and Product Yield (Method 2: HBr) [2]

| Reagent/Product | Amount |

| 4-Hydroxyquinoline | 25 g |

| Toluene | 150 mL |

| Hydrobromic Acid | 100 mL |

| This compound (Product) | 29 g |

Experimental Protocols

Detailed Protocol for Method 1: Phosphorus Tribromide[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4.00 g (27.6 mmol) of 4-hydroxyquinoline in 30 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Reagent Addition: Slowly add 7.61 g (28.2 mmol) of phosphorus tribromide dropwise to the stirred solution over a period of 10 minutes. The reaction mixture will form a red suspension.

-

Reaction: Continue stirring the suspension under a nitrogen atmosphere for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Quench the reaction by pouring the mixture into an ice bath and stir for an additional 30 minutes.

-

Neutralization: Adjust the pH of the mixture to approximately 10 using a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (2 x 100 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (5.04 g, 88% yield).

Detailed Protocol for Method 2: Hydrobromic Acid[2]

-

Reaction Setup: To 150 mL of toluene in a reaction flask, add 25 g of 4-hydroxyquinoline.

-

Reagent Addition: Slowly add 100 mL of hydrobromic acid to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 15 hours.

-

Work-up: After cooling, concentrate the reaction mixture.

-

Extraction: Add water and ethyl acetate to the residue and perform a liquid-liquid extraction.

-

Drying and Concentration: Dry the organic phase and concentrate to obtain the crude product.

-

Purification: Subject the residue to column separation to obtain 29 g of this compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound using phosphorus tribromide and DMF. The process involves the formation of a Vilsmeier-like intermediate which activates the hydroxyl group, followed by nucleophilic attack by the bromide ion.

Caption: Proposed mechanism for the bromination of 4-hydroxyquinoline.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound from 4-hydroxyquinoline.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 4-hydroxyquinoline is a well-established and crucial transformation in medicinal chemistry and organic synthesis. This guide has detailed two primary and effective methods: one employing phosphorus tribromide in DMF, which offers a high yield in a short reaction time, and another using hydrobromic acid in toluene, which is also a viable, albeit slower, alternative. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in selecting and implementing the most suitable method for their specific needs. The inclusion of mechanistic and workflow diagrams further clarifies the chemical and procedural aspects of this synthesis. Successful application of these methodologies will facilitate the efficient production of this compound, a key intermediate for the development of novel and impactful chemical entities.

References

Chemical formula and IUPAC name of 4-Bromoquinoline

An In-depth Technical Guide to 4-Bromoquinoline: Chemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. It details the compound's chemical formula, IUPAC nomenclature, and physicochemical properties. This document outlines detailed experimental protocols for its synthesis and discusses its significant applications as a precursor in the development of novel therapeutic agents. The content is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further research and application.

Introduction

Quinoline (B57606) and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[1][2]. Among these, this compound serves as a critical building block for the synthesis of more complex, biologically active molecules[3]. The presence of the bromine atom at the 4-position provides a reactive site for various chemical modifications, making it a versatile precursor in the synthesis of novel compounds with potential therapeutic applications[1][3]. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and role in drug discovery.

Chemical Formula and IUPAC Name

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 208.05 g/mol | |

| Appearance | Yellow to brown solid | [3][4] |

| Melting Point | 29-34 °C | [5] |

| Boiling Point | 295.9 °C at 760 mmHg | [5][6] |

| Density | 1.6 g/cm³ | [6] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [3] |

| Storage Temperature | 2-8°C | [5] |

Spectral Data

The structural confirmation of this compound is typically achieved through spectroscopic methods. The ¹H NMR spectral data is provided in Table 2.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Description |

| 8.69 (d, J = 4.69 Hz, 1H) | Aromatic Proton |

| 8.20 (ddd, J = 8.39, 0.88 Hz, 1H) | Aromatic Proton |

| 8.08-8.16 (m, 1H) | Aromatic Proton |

| 7.78 (ddd, J = 8.39, 6.98, 1.37 Hz, 1H) | Aromatic Proton |

| 7.71 (d, J = 4.69 Hz, 1H) | Aromatic Proton |

| 7.66 (ddd, J = 8.31, 7.04, 1.15 Hz, 1H) | Aromatic Proton |

| Data sourced from ChemicalBook.[4][7] |

Synthesis of this compound

Synthesis from 4-Hydroxyquinoline (B1666331)

A common and efficient method for the synthesis of this compound involves the bromination of 4-hydroxyquinoline using phosphorus tribromide.

Experimental Protocol:

-

To a stirred solution of quinolin-4-ol (4.00 g, 27.6 mmol) in dry N,N-dimethylformamide (DMF) (30 mL), add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.

-

Stir the resulting reddish-colored suspension for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice and stir for an additional 30 minutes.

-

Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (2 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield this compound as a yellow solid (5.04 g, 88% yield).[4][7]

Alternative Synthesis from o-Propargyl Phenyl Azide (B81097)

An alternative synthetic route utilizes o-propargyl phenyl azide as the starting material. This method involves a TMSBr-promoted cascade cyclization.

Experimental Protocol:

-

Dissolve o-propargyl phenyl azide in an organic solvent such as nitromethane (B149229) or a halogenated hydrocarbon at room temperature.

-

Add TMSBr or HBr to the solution. The molar ratio of o-propargyl phenyl azide to TMSBr or HBr should be 1:2.5-3.0.

-

Heat the reaction mixture to 40-60°C and maintain for 1-2 hours.

-

After the reaction is complete, separate and purify the product to obtain the 4-bromo-quinoline derivative.[8]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various quinoline derivatives with potential therapeutic applications.

Precursor for 1-(quinolin-4-yl)ethanamine

This compound can be converted to 1-(quinolin-4-yl)ethanamine, a compound with applications in medicinal chemistry.

Experimental Workflow:

The synthesis involves a three-step process starting from this compound.

Detailed Protocol:

-

Synthesis of 4-cyanoquinoline: To a solution of 28g of this compound in 280ml of N,N-dimethylformamide, add 16g of anhydrous potassium carbonate and 21g of cuprous cyanide. Heat the mixture to reflux overnight. After cooling, concentrate the mixture and add water and dichloromethane for extraction. The organic phase is separated, dried, and concentrated to yield 21g of 4-cyanoquinoline after silica gel column chromatography.

-

Synthesis of 4-acetoxyquinoline: Add 20g of 4-cyanoquinoline to 160ml of anhydrous tetrahydrofuran (B95107) and cool to 0°C. Slowly add 120ml of methylmagnesium iodide (3M). Allow the mixture to warm to room temperature and stir for 2 hours. Add water and ethyl acetate, filter, and extract. Concentration of the organic phase yields 16g of 4-acetoxyquinoline.

-

Synthesis of 1-(quinolin-4-yl)ethanamine: To a solution of 15g of 4-acetoxyquinoline in 300ml of methanol, add 120ml of water, 18g of hydroxylamine hydrochloride, and 16g of sodium hydroxide. Stir at room temperature for 2 hours. Add 9g of sodium borohydride (B1222165) and stir for an additional 3 hours. Concentrate the mixture and extract with water and ethyl acetate. After separation and concentration, 11g of 1-(quinolin-4-yl)ethanamine is obtained via silica gel column separation.[9]

Role as a Building Block in Drug Discovery

The reactivity of the bromine atom in this compound allows for its use in various cross-coupling and nucleophilic substitution reactions. This facilitates the introduction of diverse functional groups at the 4-position of the quinoline ring, leading to the generation of libraries of compounds for screening for biological activity. Bromoquinolines are precursors for compounds with demonstrated anticancer and antimicrobial activities.[1][3]

Conclusion

This compound is a fundamentally important heterocyclic compound with well-defined properties and synthetic routes. Its utility as a versatile precursor in the synthesis of a wide array of functionalized quinoline derivatives makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutic agents.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 3964-04-3: 4-Bromoquinolina | CymitQuimica [cymitquimica.com]

- 4. This compound | 3964-04-3 [chemicalbook.com]

- 5. This compound, CAS No. 3964-04-3 - iChemical [ichemical.com]

- 6. This compound | CAS#:3964-04-3 | Chemsrc [chemsrc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

Physical properties of 4-Bromoquinoline melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Bromoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points, and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties of this compound

This compound is a solid at room temperature.[1] Its core physical characteristics are summarized below.

| Physical Property | Value |

| Melting Point | 29-34 °C[2][3][4][5] |

| Boiling Point | 295.9 °C at 760 mmHg[1] |

Note: Some sources report the boiling point as not available.[5]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[6] The following are standardized methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase.[7] For a pure crystalline compound, this transition occurs over a narrow range. A common and effective method for determining the melting point of an organic solid is the capillary tube method, often employed with a Thiele tube or a modern melting point apparatus.[8]

Procedure using a Thiele Tube:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube that is sealed at one end.[8] The tube should be filled to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the heating liquid level is above the sample in the capillary tube but below the open end.[9]

-

Heating: The Thiele tube is heated gently and slowly at the side arm to allow for uniform temperature distribution via convection currents.[9]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range represents the melting point of the sample.[7] For accurate results, the heating rate should be slow, around 2°C per minute, as the melting point is approached.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] The presence of impurities can raise the boiling point.[9] A common laboratory method for determining the boiling point of a small amount of liquid involves a small test tube and an inverted capillary tube within a Thiele tube.

Procedure using a Thiele Tube:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.[3] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[9][10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube.[3][9]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[11] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[9][11]

-

Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[3][9] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[2]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical compound.

Caption: Generalized workflow for determining the melting and boiling points of a chemical compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-Bromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoquinoline, a key heterocyclic compound utilized in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. For clarity and comparative analysis, all quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the quinoline (B57606) ring system.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | d | 4.69 | H-2 |

| 8.20 | ddd | 8.39, 1.37, 0.88 | H-8 |

| 8.12 (approx.) | m | - | H-5 |

| 7.78 | ddd | 8.39, 6.98, 1.37 | H-7 |

| 7.71 | d | 4.69 | H-3 |

| 7.66 | ddd | 8.31, 7.04, 1.15 | H-6 |

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150 | C-2 |

| ~122 | C-3 |

| ~135 | C-4 |

| ~148 | C-8a |

| ~130 | C-5 |

| ~128 | C-6 |

| ~129 | C-7 |

| ~127 | C-8 |

| ~121 | C-4a |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Due to the limited availability of a specific IR spectrum for this compound, the data for its isomer, 4-Bromoisoquinoline , is presented here for comparative purposes. The IR spectrum of this compound is expected to show similar characteristic absorptions for the aromatic C-H and C=C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Strong to Medium | Aromatic C=C and C=N Ring Stretching |

| 1200 - 1000 | Medium to Strong | C-H In-plane Bending, C-Br Stretch |

| 900 - 675 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI) Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

| m/z | Relative Intensity | Assignment |

| 207 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 209 | ~98% | [M+2]⁺ (with ⁸¹Br) |

| 128 | High | [M-Br]⁺ |

| 101 | Moderate | [M-Br-HCN]⁺ |

Note: The fragmentation pattern is predicted based on typical pathways for halogenated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Perform baseline correction.

-

¹³C NMR Spectroscopy Protocol:

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Setup:

-

Use the same sample prepared for ¹H NMR.

-

Lock and shim the spectrometer as described above.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Perform baseline correction.

-

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In a clean agate mortar, grind approximately 1-2 mg of solid this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample in the KBr matrix.

Pellet Formation and Analysis:

-

Transfer a portion of the sample-KBr mixture to a pellet-forming die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

For direct insertion probe analysis, a small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.

Analysis Protocol:

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Setup:

-

Introduce the sample into the ion source via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

-

For direct insertion, the probe is heated to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. First isolated from coal tar in 1834, its derivatives have become indispensable in the treatment of malaria, bacterial infections, and cancer, with emerging applications in viral and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, historical evolution, and key therapeutic applications of quinoline derivatives. It offers detailed experimental protocols for foundational synthetic methods, quantitative data on the biological activity of representative compounds, and visualizations of critical signaling pathways, serving as an in-depth resource for professionals in drug discovery and development.

A Journey Through Time: The Discovery and Historical Development of Quinoline

The story of quinoline begins in the 19th century, evolving from a simple coal tar isolate to a "privileged scaffold" in modern drug discovery.

The Dawn of Quinoline: Isolation and Structural Elucidation

In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "Leukol".[1] A few years later, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine (B1679958) with a strong base, naming it "Chinolein".[2] It was later established that these two substances were identical, and the name "quinoline" was adopted. The correct fused ring structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was proposed by August Kekulé in 1869, a significant step that paved the way for synthetic efforts.[3]

The Era of Synthesis: Unlocking the Quinoline Core

The late 19th century saw the development of several key synthetic methods that made quinolines and their derivatives readily accessible for investigation. These classical named reactions remain fundamental to quinoline chemistry today:

-

The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this reaction involves the synthesis of quinoline from aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).[1][4] This method, though sometimes vigorous, provided a straightforward route to the quinoline core.[1]

-

The Friedländer Synthesis (1882): Paul Friedländer developed a method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][6]

These foundational syntheses, along with others like the Doebner-von Miller and Combes syntheses, opened the floodgates for the exploration of a vast chemical space of quinoline derivatives.[5][7]

Therapeutic Milestones: Quinoline Derivatives in Medicine

The versatility of the quinoline scaffold has led to its incorporation into drugs for a wide range of diseases.

The Fight Against Malaria: From Quinine to Synthetic Analogs

The first and most famous application of a quinoline-containing compound was quinine, an alkaloid extracted from the bark of the Cinchona tree, used for centuries to treat malaria.[8] The quest for synthetic alternatives, driven by wartime shortages of quinine, led to the development of 4-aminoquinolines.[9]

-

Chloroquine (B1663885): Synthesized in 1934, chloroquine emerged as a highly effective and well-tolerated antimalarial drug and became a cornerstone of malaria treatment for decades.[8]

-

Other Antimalarial Quinolines: The success of chloroquine spurred the development of other important antimalarials, including amodiaquine, primaquine, and mefloquine.[10]

The mechanism of action of many quinoline antimalarials involves the disruption of the malaria parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.

A New Class of Antibacterials: The Rise of the (Fluoro)quinolones

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of chloroquine.[11] While effective against Gram-negative bacteria in urinary tract infections, its utility was limited. The breakthrough came with the introduction of a fluorine atom at the 6-position of the quinoline ring system, giving rise to the fluoroquinolones .

-

Norfloxacin , the first of the fluoroquinolones, showed a broader spectrum of activity.

-

Ciprofloxacin , introduced subsequently, displayed potent activity against a wide range of Gram-negative and some Gram-positive bacteria.[11]

-

Later Generations: Subsequent generations of fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, further expanded the antibacterial spectrum, particularly against Gram-positive organisms.[12]

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication.

Quinoline Derivatives in the War on Cancer

The quinoline scaffold is a prominent feature in a number of anticancer agents, targeting various hallmarks of cancer. These compounds exhibit diverse mechanisms of action, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with critical signaling pathways that drive tumor growth and proliferation.[13]

Several quinoline-based kinase inhibitors have been approved for cancer therapy, such as bosutinib (a Src/Abl inhibitor) and anlotinib (a multi-kinase inhibitor).[14] Many others are in various stages of clinical development, targeting key signaling pathways like:

-

VEGF Signaling Pathway: Crucial for angiogenesis (the formation of new blood vessels that supply tumors).

-

Ras/Raf/MEK/ERK Pathway: A central signaling cascade that regulates cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: A key pathway involved in cell growth, metabolism, and survival.

-

c-Met Signaling Pathway: Often dysregulated in cancer, promoting cell migration, invasion, and proliferation.

Emerging Applications: Antiviral and Anti-inflammatory Activities

More recently, quinoline derivatives have been investigated for their potential as antiviral and anti-inflammatory agents.

-

Antiviral Activity: Certain quinoline derivatives have shown promising activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and viruses from the Flaviviridae family (such as Bovine Viral Diarrhea Virus and Hepatitis C Virus).[15][16] The mechanisms of action are varied, with some compounds inhibiting viral RNA-dependent RNA polymerase.[16]

-

Anti-inflammatory Activity: Quinoline-based compounds have been explored as inhibitors of key inflammatory targets, including cyclooxygenase (COX) and various phosphodiesterases (PDEs).[17][18]

Quantitative Data on the Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro activity of representative quinoline derivatives across different therapeutic areas.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | CQS PfN5F4 | 0.32 ± 0.06 | [19] |

| Mefloquine | F32-TEM | 0.087 | [20] |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | |

| Quinoline-1,2,4-triazine hybrid (40d) | - | 4.54 ± 0.16 | |

| 2-methylquinoline derivative (10) | CQR PfDd2 | 0.033 ± 0.007 | [19] |

| Neocryptolepine analogue (71) | CQS Pf3D7 | 1.233 ± 0.176 | [19] |

| Fluorine-containing quinoline-thiocarbazide (154) | CQR | 0.10 | [19] |

Table 2: In Vitro Antibacterial Activity (MIC) of Selected Fluoroquinolones

| Compound | Bacterial Species | MIC90 (mg/L) | Reference |

| Ciprofloxacin | P. aeruginosa | - | |

| Levofloxacin | S. pneumoniae | - | |

| Moxifloxacin | S. pneumoniae | - | |

| Gatifloxacin | M. pneumoniae | 0.125 | |

| Ciprofloxacin | E. coli | - | |

| Levofloxacin | Prevotella/Porphyromonas spp. | 1.0–8.0 | |

| Moxifloxacin | Fusobacterium spp. | 0.125–4.0 |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative (12e) | MGC-803 (gastric) | 1.38 | [14] |

| Quinoline-chalcone derivative (12e) | HCT-116 (colon) | 5.34 | [14] |

| Quinoline-chalcone derivative (12e) | MCF-7 (breast) | 5.21 | [14] |

| Phenylsulfonylurea derivative (7) | HepG-2 (liver) | 2.71 | [14] |

| Quinoline chalcone (B49325) (6) | HL60 (leukemia) | 0.59 | [14] |

| 7-tert-butyl-substituted quinoline (65) | MCF-7 (breast) | 0.02–0.04 | |

| Quinoline-indole derivative (62) | HepG2 (liver) | 0.002-0.011 | |

| 4-quinoline thiosemicarbazone derivative | MCF-7 (breast) | 0.82 | [13] |

Key Experimental Protocols

The following are generalized protocols for the classic Skraup and Friedländer syntheses of the quinoline core. Researchers should consult specific literature for detailed procedures and safety precautions for particular substrates and reagents.

Skraup Synthesis of Quinoline

This reaction involves the dehydration of glycerol to acrolein, followed by a conjugate addition of an aniline, cyclization, and oxidation.[5]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another suitable oxidizing agent)

-

Ferrous sulfate (B86663) (optional, to moderate the reaction)

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to the mixture to control the reaction rate.

-

Slowly and carefully add nitrobenzene to the reaction mixture.

-

Heat the mixture, typically to around 100-130 °C. The reaction is often exothermic and may require careful temperature control.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the solution is strongly alkaline.

-

Isolate the crude quinoline by steam distillation.

-

Purify the collected quinoline by extraction with an organic solvent, followed by drying and distillation.

Friedländer Synthesis of a Substituted Quinoline

This method provides a versatile route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5]

Materials:

-

o-aminobenzaldehyde or o-aminoacetophenone

-

A ketone or aldehyde with an α-methylene group (e.g., acetone, acetaldehyde, ethyl acetoacetate)

-

Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve the o-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing the Mechanism: Key Signaling Pathways

The following diagrams, rendered in DOT language for Graphviz, illustrate key signaling pathways targeted by anticancer quinoline derivatives.

The Ras/Raf/MEK/ERK Signaling Pathway

This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, metabolism, and survival, and is frequently hyperactivated in cancer.

The VEGF Signaling Pathway

This pathway is a key driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

The c-Met Signaling Pathway

The HGF/c-Met pathway plays a crucial role in cell motility, invasion, and morphogenesis, and its dysregulation is implicated in tumor metastasis.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. organicreactions.org [organicreactions.org]

- 7. iipseries.org [iipseries.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Basic reactivity of the C-Br bond in 4-Bromoquinoline

An In-depth Technical Guide on the Core Reactivity of the C-Br Bond in 4-Bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The functionalization of the quinoline ring is a cornerstone of drug discovery and development, enabling the modulation of biological activity and physicochemical properties. This compound serves as a versatile synthetic intermediate, with the carbon-bromine bond providing a reactive handle for a variety of chemical transformations. The polarity of the C-Br bond, arising from the difference in electronegativity between carbon and bromine, renders the carbon atom electrophilic and susceptible to nucleophilic attack, while also enabling its participation in metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the fundamental reactivity of the C-Br bond in this compound, focusing on key reaction classes with detailed experimental protocols and quantitative data.

Key Reaction Classes at the C-4 Position

The reactivity of the C-Br bond in this compound is primarily exploited through three major classes of reactions: palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[2]

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or its ester.[3][4] This reaction is widely used for the synthesis of 4-arylquinolines.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

-

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[6]

-

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 3 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 6 | 80-90 |

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 4-alkynylquinolines. This reaction is co-catalyzed by palladium and copper complexes.[7][8][9] The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, making the C-Br bond at the 4-position reactive under these conditions.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

-

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (3 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

-

Procedure:

-

In a heat-gun-dried and argon-flushed flask, dissolve this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.) in the anhydrous solvent.[10]

-

Add the base (e.g., Et₃N) followed by the terminal alkyne (1.5 equiv.).[10]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for the specified time, monitoring by TLC.[7][10]

-

After completion, quench the reaction with water or saturated aqueous NH₄Cl.[7][10]

-

Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[7][10]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

-

Purify the crude product by flash column chromatography.[7]

-

Quantitative Data for Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | RT | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 20 | 90 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Toluene | RT | 18 | 88 |

Signaling Pathway: Sonogashira Dual Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[7]

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with a wide range of primary or secondary amines.[11][12] This reaction has largely replaced harsher classical methods for the synthesis of 4-aminoquinolines.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound

-

Amine (1.1-1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP) (1.2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), palladium precursor, and phosphine ligand.[13][14]

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13][14]

-

Under the inert atmosphere, add the base and the amine nucleophile.[13][14]

-

Add the anhydrous solvent via syringe.[13]

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time, monitoring progress by TLC or LC-MS.[13][14]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[13]

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[13]

-

Purify the crude product by column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | >90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 100 | 80-90 |

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromide by a nucleophile is possible via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is generally less facile than for activated systems and often requires harsh conditions.[15] However, the inherent electron-withdrawing nature of the quinoline ring nitrogen atom does activate the C-4 position towards nucleophilic attack to some extent. The reaction is significantly facilitated if additional electron-withdrawing groups are present on the quinoline ring.[14][16]

Formation of Organometallic Intermediates

The C-Br bond in this compound can be converted into a C-metal bond, reversing the polarity of the C-4 carbon and transforming it into a potent nucleophile.

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid halogen-lithium exchange to form 4-quinolyllithium.[17][18] This intermediate can then be trapped with various electrophiles.

Experimental Protocol: Halogen-Lithium Exchange and Quenching

-

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvent (e.g., Diethyl ether (DEE), THF)

-

Electrophile (e.g., CO₂, benzophenone)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous THF or DEE in an oven-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -50 °C to -78 °C).[19]

-

Slowly add a solution of n-BuLi (1.1 equiv.) and stir for a short period (e.g., 10-15 minutes).[19]

-

Add the desired electrophile (e.g., excess dry ice for carboxylation, or a solution of benzophenone).[19]

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water or saturated aqueous NH₄Cl.

-

Perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

-

Purify the product by chromatography or crystallization.

-

Quantitative Data for Lithiation and Quenching

| Entry | Electrophile | Solvent | Temp (°C) | Time (min) | Product | Yield (%) |

| 1 | CO₂ | DEE | -50 | 10 | 4-Quinolinecarboxylic acid | 46 |

| 2 | Isobutyraldehyde | DEE | -50 | 10 | α-Isopropyl-4-quinolinemethanol | 58 |

| 3 | Benzophenone | DEE | -50 | 15 | Diphenyl(4-quinolyl)methanol | 68 |

Data adapted from Gilman and Soddy (1957) and related reports.[19]

While the formation of Grignard reagents from aryl bromides is a classic transformation, its application to N-heterocycles like this compound can be challenging.[20][21] The use of highly active magnesium (e.g., Rieke magnesium) or specific conditions may be required. An alternative is the formation of a magnesium ate complex. For instance, this compound can be converted to a lithium tri(quinolinyl)magnesate by treatment with Bu₃MgLi in THF at -10 °C.[19] This organomagnesium derivative can then be quenched with electrophiles.[19]

Logical Relationship: Reactivity of this compound

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vapourtec.com [vapourtec.com]

- 18. growingscience.com [growingscience.com]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to High-Purity 4-Bromoquinoline for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality control methodologies, and applications of high-purity 4-bromoquinoline, a critical starting material in pharmaceutical research and development.

Introduction

This compound is a halogenated heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules. Its quinoline (B57606) core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. For researchers and professionals in drug development, securing a reliable source of high-purity this compound is paramount, as the impurity profile of starting materials can significantly impact the outcome of multi-step syntheses and the biological activity of the final compounds. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical methodologies for quality control, and insights into its applications in drug discovery.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. For research and drug development applications, a purity of at least 98% is generally recommended, with higher purities being essential for sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs).

Below is a summary of representative commercial suppliers and their stated purities for this compound. It is important to note that batch-to-batch variability can occur, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Stated Purity | Analytical Method(s) on CoA | Additional Notes |

| Sigma-Aldrich (Merck) | ≥95%[1][2][3] | Not specified on product page | A widely cited supplier for research-grade chemicals. |

| Leyan | 99.84% | HPLC, ¹H NMR, Water (KF) | Provides a detailed Certificate of Analysis with specific batch data. |

| Thermo Fisher Scientific (Alfa Aesar) | 97% (for 6-Bromoquinoline) | GC | While for a related isomer, it indicates the use of GC for purity assessment.[4] |

| CymitQuimica | 95%, 98% | Not specified on product page | Offers multiple purity grades.[5] |

| Santa Cruz Biotechnology | Not specified | Refer to Certificate of Analysis | Requires inquiry for lot-specific data.[6] |

| Ambeed | Not specified | NMR, HPLC, LC-MS, UPLC available | Provides access to various analytical data upon request.[7] |

This table is a representative sample and not an exhaustive list of all available suppliers. Purity and available data can change, and direct inquiry with the supplier is always recommended.